molecular formula C16H20F3N3O2 B6499097 N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 952974-59-3

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6499097
CAS No.: 952974-59-3
M. Wt: 343.34 g/mol
InChI Key: PUKILGBDTIVVPN-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as the 1-methylpiperidin-4-yl group in your compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature. The process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex. For example, a similar compound, 4-[(1-Methylpiperidin-4-yl)oxy]aniline, has a molecular weight of 206.28 .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions. These reactions often involve the formation of various piperidine derivatives through intra- and intermolecular reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties can vary greatly among piperidine derivatives. For instance, a similar compound, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine, has a molecular weight of 142.24 and is a liquid at room temperature .

Mechanism of Action

While the specific mechanism of action for your compound is not known, many piperidine derivatives are used in the development of pharmaceuticals due to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its specific physical and chemical properties. For example, a compound with similar structure, 1-[(1-Methylpiperidin-4-yl)methyl]piperazine, has been classified as a potential irritant .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKILGBDTIVVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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